

Dihydroergotoxine Mesylate: Preparation of Stock Solutions for Research Applications

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Compound of Interest

Compound Name: Dihydroergotoxine (mesylate)

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Application Notes

Dihydroergotoxine mesylate, also known as ergoloid mesylates, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a mix of alpha- and beta-dihydroergocryptine. It is a compound with a complex pharmacological profile, exhibiting partial agonist and antagonist activity at various G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors.^[1] This multifaceted interaction with key neurotransmitter systems underpins its investigation in a range of research areas, particularly in neuroscience and cancer research.

Proper preparation of a dihydroergotoxine mesylate stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of dihydroergotoxine mesylate stock solutions for in vitro research.

Mechanism of Action

The primary mechanism of action of dihydroergotoxine mesylate involves its interaction with several GPCRs. It acts as an antagonist at α -adrenergic receptors and as a partial agonist at dopaminergic and serotonergic receptors.^[1] This modulation of neurotransmitter signaling can lead to a variety of downstream cellular responses. For instance, its interaction with α -

adrenoceptors has been shown to antagonize the stimulating effect of noradrenaline on cyclic-AMP (cAMP) formation in rat cerebral cortex slices.

In Vitro Applications

Dihydroergotoxine mesylate has been utilized in a variety of in vitro studies. For example, it has demonstrated antiproliferative activity in prostate cancer cells with an IC₅₀ ranging from 18 to 38 μ M.^[1] In neuroscience research, it has been used to study its effects on aging neurons in vitro, where it was found to reduce the formation of lipofuscin-like pigments in mouse neuroblastoma cells. Another study utilized a concentration of 30 μ M in incubations with rat and bovine liver microsomes to identify its metabolites.

Quantitative Data Summary

For accurate and reproducible experiments, it is essential to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for dihydroergotoxine mesylate.

Property	Value
Molecular Formula	C ₃₁ H ₄₁ N ₅ O ₅ ·CH ₄ O ₃ S (for each component)
Solubility	DMSO: \geq 100 mg/mL Water: 2 mg/mL (requires sonication) Ethanol: Soluble
Storage of Solid	-20°C, protect from light
Storage of Stock Solution	-20°C or -80°C in aliquots, protect from light. Recommended to be used on the same day, but can be stored for several months. ^[1]
Purity	Typically \geq 98%

Experimental Protocol: Preparation of a 10 mM Dihydroergotoxine Mesylate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of dihydroergotoxine mesylate in DMSO, a common solvent for in vitro studies.

Materials:

- Dihydroergotoxine mesylate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

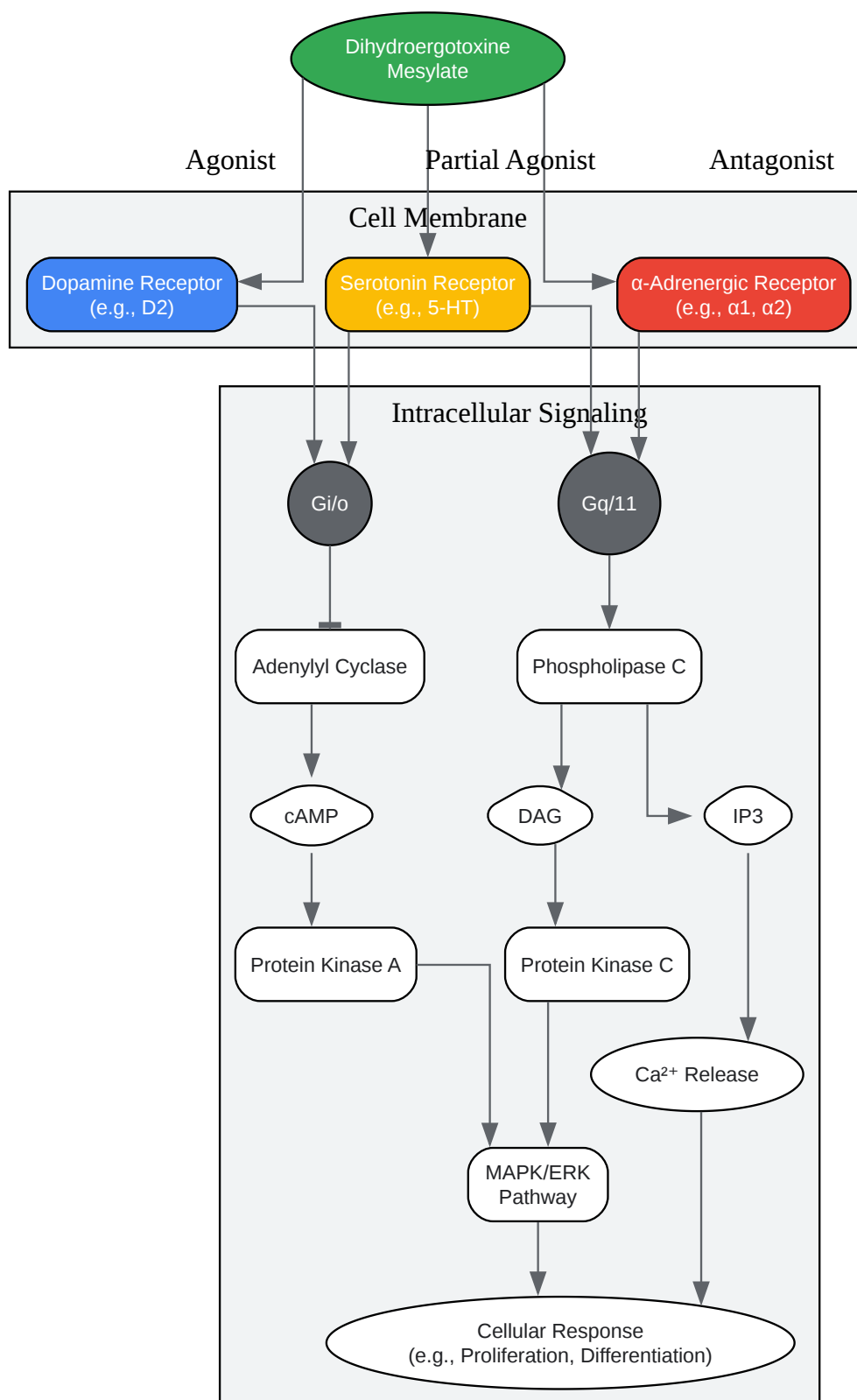
- **Pre-weighing Preparation:** Before weighing, ensure the dihydroergotoxine mesylate powder and DMSO are at room temperature to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of dihydroergotoxine mesylate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming an average molecular weight of approximately 679.78 g/mol for the mesylate salt of each component), weigh out 6.798 mg.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
- **Mixing:** Vortex the solution thoroughly until the dihydroergotoxine mesylate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- **Sterilization (Optional):** If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can

degrade the compound. Store the aliquots at -20°C or -80°C.

Note on Dilution: When preparing working solutions, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of dihydroergotoxine mesylate, highlighting its interaction with key receptors and downstream effectors.

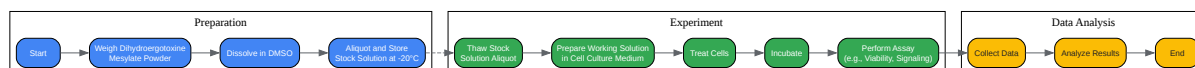


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Caption: Proposed signaling pathway of dihydroergotoxine mesylate.

Experimental Workflow

The following diagram outlines a general workflow for utilizing the prepared dihydroergotoxine mesylate stock solution in a cell-based assay.



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Caption: General workflow for a cell-based experiment.

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References

- 1. Dihydroergotoxine mesylate | CAS:8067-24-1 | Binds to GABAA receptor Cl⁻ channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
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